An In-depth Technical Guide to Octadecylphosphonic Acid: Structure, Properties, and Applications
An In-depth Technical Guide to Octadecylphosphonic Acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecylphosphonic acid (ODPA) is a long-chain organophosphorus compound with the chemical formula C₁₈H₃₉O₃P.[1][2] Its amphiphilic nature, consisting of a long hydrophobic octadecyl tail and a hydrophilic phosphonic acid headgroup, makes it a molecule of significant interest in materials science and surface chemistry.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of ODPA, with a focus on its use in the formation of self-assembled monolayers (SAMs) and the functionalization of nanoparticles. Detailed experimental protocols are provided to facilitate its practical application in a research setting.
Chemical Structure and Identification
Octadecylphosphonic acid consists of an eighteen-carbon alkyl chain attached to a phosphonic acid functional group. The phosphorus atom is bonded to the alkyl chain, two hydroxyl groups, and one oxygen atom via a double bond.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | octadecylphosphonic acid |
| CAS Number | 4724-47-4 |
| Chemical Formula | C₁₈H₃₉O₃P |
| Molecular Weight | 334.47 g/mol [5] |
| SMILES | CCCCCCCCCCCCCCCCCCP(=O)(O)O |
Physicochemical Properties
ODPA is a white crystalline solid at room temperature.[3][4] Its long alkyl chain imparts significant hydrophobicity, making it insoluble in water but soluble in various organic solvents.[6] The phosphonic acid headgroup is reactive and can strongly interact with and bind to metal oxide surfaces.[1][7]
Table of Physicochemical Properties:
| Property | Value | Source |
| Appearance | White to off-white powder/crystals | [3] |
| Melting Point | 95-100 °C | [8][9] |
| Boiling Point | 463.6 ± 28.0 °C (Predicted) | [1][10] |
| Density | 0.969 g/cm³ (Predicted) | [1][10] |
| pKa | ~2 (Predicted for the first dissociation) | [1][10] |
| Solubility in Water | Insoluble | [6] |
| Solubility in Organic Solvents | Soluble in solvents like tetrahydrofuran (B95107) (THF) and ethanol. Becomes more soluble in water when neutralized to a phosphonate (B1237965) salt.[6] |
Experimental Protocols
Synthesis of Octadecylphosphonic Acid via the Arbuzov Reaction
A common method for the synthesis of ODPA is the Michaelis-Arbuzov reaction.[4][11][12] This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide, followed by dealkylation to form the phosphonate ester. Subsequent hydrolysis yields the phosphonic acid.
Reaction Scheme:
Detailed Protocol:
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Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon), combine 1-bromooctadecane (B154017) and a slight excess of triethyl phosphite.
-
Reaction: Heat the mixture with stirring. The reaction temperature is typically in the range of 120-160 °C.[12] The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess triethyl phosphite and the ethyl bromide byproduct under reduced pressure.
-
Hydrolysis: To the resulting diethyl octadecylphosphonate, add an excess of a concentrated acid (e.g., HCl) or base (e.g., NaOH) solution to hydrolyze the ester groups. Heat the mixture to reflux for several hours.
-
Isolation and Purification: After hydrolysis, cool the reaction mixture. If the reaction was performed under acidic conditions, the ODPA may precipitate and can be collected by filtration. If under basic conditions, acidify the solution to precipitate the product. The crude product can be purified by recrystallization from a suitable solvent, such as hexane (B92381).
Formation of Self-Assembled Monolayers (SAMs) on Metal Oxide Surfaces
ODPA is widely used to form well-ordered SAMs on various metal oxide surfaces, such as titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and aluminum oxide (Al₂O₃).[1][7] The phosphonic acid headgroup strongly binds to the metal oxide, forming P-O-metal bonds, while the long alkyl chains pack closely together due to van der Waals interactions, creating a dense, hydrophobic surface.[3]
Detailed Protocol for SAM formation on TiO₂:
-
Substrate Preparation:
-
Clean the TiO₂ substrate by sonicating in a series of solvents, for example, acetone, isopropanol, and deionized water, for 10-15 minutes each.
-
Dry the substrate with a stream of inert gas (e.g., nitrogen or argon).
-
To ensure a hydroxylated surface, which is crucial for phosphonic acid binding, the substrate can be treated with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or exposed to UV-Ozone. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
-
Solution Preparation:
-
Immersion and SAM Formation:
-
Immerse the cleaned and dried TiO₂ substrate into the ODPA solution.
-
The immersion time can vary from a few minutes to several hours. For instance, immersion for 16 hours is reported to achieve a well-ordered monolayer.[13] The process can be carried out at room temperature.
-
-
Rinsing and Drying:
-
After immersion, remove the substrate from the solution and rinse it thoroughly with the pure solvent (e.g., THF) to remove any physisorbed molecules.
-
Dry the substrate again with a stream of inert gas.
-
-
(Optional) Annealing:
-
In some cases, a post-deposition annealing step (e.g., at 140°C for 48 hours) can improve the order and stability of the SAM.[14]
-
Functionalization of Nanoparticles
ODPA can be used to functionalize the surface of various nanoparticles, particularly metal oxide nanoparticles like iron oxide (Fe₃O₄) and zinc oxide (ZnO).[5][9] This surface modification can impart hydrophobicity to the nanoparticles, allowing them to be dispersed in non-polar solvents, or can serve as an anchor for further functionalization.
Detailed Protocol for Functionalizing Iron Oxide Nanoparticles (IONPs):
-
Nanoparticle Synthesis/Dispersion:
-
Synthesize IONPs using a suitable method, such as co-precipitation.[2][5]
-
Alternatively, disperse pre-synthesized IONPs in an appropriate solvent. For hydrophobic IONPs coated with ligands like oleic acid, a non-polar solvent like chloroform (B151607) or hexane is used.
-
-
Ligand Exchange Reaction:
-
Dissolve ODPA in a suitable solvent. For ligand exchange from oleic acid-coated IONPs, a biphasic system can be employed. Dissolve ODPA in a polar solvent like a methanol/water mixture.[15]
-
Combine the IONP dispersion with the ODPA solution.
-
Sonicate the mixture for an extended period (e.g., 1-2 hours) to facilitate the exchange of the original ligands with ODPA.[15] The functionalized nanoparticles will transfer to the phase in which they are more soluble (e.g., from the organic to the aqueous phase if starting with oleic acid and functionalizing with a PEGylated phosphonic acid, or remain in the organic phase if functionalizing with ODPA to enhance hydrophobicity).
-
-
Purification:
-
Separate the functionalized nanoparticles from the reaction mixture. This can be achieved by centrifugation or magnetic separation for magnetic nanoparticles.
-
Wash the nanoparticles multiple times with a suitable solvent to remove excess, unbound ODPA and the displaced original ligands.
-
Resuspend the purified, ODPA-functionalized nanoparticles in the desired solvent.
-
-
Characterization:
-
Confirm the successful functionalization using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, which will show characteristic peaks for the P-O and alkyl C-H bonds of ODPA.
-
Transmission Electron Microscopy (TEM) can be used to assess the morphology and dispersion of the functionalized nanoparticles.
-
Dynamic Light Scattering (DLS) can be used to measure the hydrodynamic size of the nanoparticles before and after functionalization.
-
Applications
The unique properties of ODPA make it a versatile molecule with applications in various fields:
-
Surface Modification: The formation of robust and well-ordered SAMs on metal oxides is a primary application. These SAMs can be used to control surface properties such as wettability, adhesion, and corrosion resistance.[13] For example, an ODPA SAM on a metal surface can create a highly hydrophobic and corrosion-resistant coating.[16]
-
Biomaterials: ODPA SAMs on materials like titanium have been shown to deter bacterial attachment, which is a promising property for biomedical implants.[4]
-
Nanoelectronics: In nanoelectronics, ODPA SAMs can be used as ultrathin gate dielectrics in organic field-effect transistors or to modify the surface of electrodes.[13]
-
Nanoparticle Technology: As described in the protocol, ODPA is used to functionalize nanoparticles, enabling their dispersion in various media and providing a platform for further chemical modifications.[17]
-
Other Applications: ODPA is also used in thermal paper, where it acts as a matrix that melts upon heating, allowing a color-forming reaction to occur.[4] It also finds use as a surfactant, emulsifier, and dispersant.[7]
Conclusion
Octadecylphosphonic acid is a valuable and versatile molecule for researchers in materials science, chemistry, and nanotechnology. Its ability to form robust self-assembled monolayers on a wide range of oxide surfaces provides a powerful tool for tailoring surface properties. Furthermore, its utility in the functionalization of nanoparticles opens up numerous possibilities for the development of advanced materials with novel functionalities. The detailed protocols provided in this guide are intended to serve as a practical resource for scientists and engineers working with this important compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. Octadecylphosphonic acid - preparation and application [georganics.sk]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Arbuzov Reaction [organic-chemistry.org]
- 12. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
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- 17. pubs.acs.org [pubs.acs.org]
